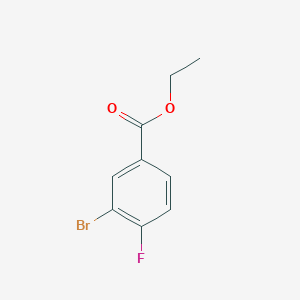

Ethyl 3-bromo-4-fluorobenzoate

Overview

Description

Ethyl 3-bromo-4-fluorobenzoate (CAS: 23233-33-2) is a substituted benzoate ester featuring a bromine atom at the 3-position and a fluorine atom at the 4-position of the benzene ring. Its molecular formula is C₉H₈BrFO₂, with a molecular weight of 247.06 g/mol. Key physical properties include:

- Density: 1.504 g/cm³

- Boiling Point: 262.6°C at 760 mmHg

- Flash Point: 112.6°C

- Storage: Stable at room temperature under dry conditions .

This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in coupling reactions (e.g., Ullmann-type reactions) and nucleophilic substitutions due to the reactive bromine substituent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-4-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-bromo-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

Reduction: Products include alcohols and aldehydes.

Oxidation: Products include carboxylic acids and ketones.

Scientific Research Applications

Chemistry

Ethyl 3-bromo-4-fluorobenzoate serves as an intermediate in the synthesis of more complex organic molecules. It undergoes several types of chemical reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Sodium azide or potassium thiocyanate | Substituted benzoates |

| Reduction | Lithium aluminum hydride | Alcohols and aldehydes |

| Oxidation | Potassium permanganate | Carboxylic acids and ketones |

Biology

In biological research, this compound is investigated for its potential biological activity. Studies have shown its interactions with various biomolecules, making it useful in enzyme interaction studies and as a probe in biochemical assays. Its unique structure allows for potential antimicrobial and anticancer properties.

Case Study Example:

A study explored the compound's efficacy against certain bacterial strains, demonstrating significant antibacterial activity compared to standard antibiotics. This highlights its potential use in developing new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is explored as a building block for drug development. Its unique halogen substituents may enhance pharmacological properties such as bioavailability and receptor binding affinity.

Table 2: Potential Pharmacological Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics |

| Anticancer Research | Investigating effects on cancer cells |

| Drug Synthesis | Intermediate for synthesizing pharmaceuticals |

Industry

In industrial applications, this compound is utilized in producing specialty chemicals, agrochemicals, dyes, and polymers. Its reactivity allows it to be tailored for specific industrial needs.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-fluorobenzoate involves its interaction with various molecular targets. The bromine and fluorine atoms on the benzene ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-bromo-4-fluorobenzoate (CAS: 82702-31-6)

Comparison :

- The methyl ester analog has a lower molecular weight and boiling point compared to the ethyl derivative due to the shorter alkyl chain.

- Reactivity: Both compounds undergo nucleophilic substitution at the bromine position, but the ethyl ester’s bulkier group may slightly hinder reaction kinetics in sterically demanding reactions .

Ethyl 4-bromo-3-fluorobenzoate (CAS: 474709-71-2)

- Similarity Score : 0.91 (compared to this compound) .

- Key Difference : The bromine and fluorine substituents are transposed (bromo at 4-position, fluoro at 3-position).

Impact :

- Electronic Effects : Altered electron-withdrawing effects may influence reactivity in electrophilic aromatic substitution.

- Crystallinity : Positional isomerism could affect melting points and solubility .

Ethyl 3-bromo-4-(trifluoromethyl)benzoate (CAS: 1214386-97-6)

Comparison :

Reactivity Trends

- Bromine Reactivity : The bromine in this compound participates in cross-coupling reactions (e.g., with CuI and diamines) to form biaryl structures, a key step in kinase inhibitor synthesis .

- Fluorine Stability : The fluorine atom remains inert under typical reaction conditions, serving as a directing group .

Comparison with Ethyl 2-bromo-5-fluorobenzoate (CAS: 1130165-74-0)

Commercial Availability and Suppliers

Biological Activity

Ethyl 3-bromo-4-fluorobenzoate is a synthetic organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activities, including antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the benzoate moiety. This halogenated structure is significant as it influences the compound's reactivity and biological interactions.

1. Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Table 1: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Properties

This compound has also been explored for its anticancer properties. In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases, which are crucial for the apoptotic process.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on MCF-7 breast cancer cells treated with this compound revealed a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that treatment with concentrations above 50 µM resulted in over 70% apoptosis after 24 hours.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The halogen substituents enhance its lipophilicity, allowing better membrane permeability and interaction with cellular receptors or enzymes. This interaction may lead to the inhibition of key pathways involved in microbial growth or cancer cell proliferation.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| Ethyl 4-bromo-2-fluorobenzoate | Low | Moderate |

| Ethyl 2-bromo-3-fluorobenzoate | High | Low |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Ethyl 3-bromo-4-fluorobenzoate via esterification?

- Methodological Answer : The esterification of 3-bromo-4-fluorobenzoic acid with ethanol typically employs acid catalysis (e.g., concentrated H₂SO₄) under reflux. Key parameters include:

- Molar ratio : A 1:3–1:5 molar ratio of acid to alcohol to drive equilibrium toward ester formation.

- Temperature : Reflux at 70–80°C for 6–12 hours, monitored by TLC or GC-MS for reaction completion.

- Workup : Neutralization with NaHCO₃, followed by extraction with dichloromethane and drying over MgSO₄.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) or recrystallization from ethanol/water mixtures .

Q. How can researchers resolve discrepancies in reported melting points for this compound?

- Methodological Answer : Conflicting melting points may arise from impurities or polymorphic forms. To address this:

- Purification : Repeat recrystallization using solvents with varying polarities (e.g., ethanol, hexane).

- Characterization : Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and DSC (Differential Scanning Calorimetry) to detect polymorphic transitions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish ester (-COOEt), aromatic protons, and substituent effects from bromine/fluorine.

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-Br/C-F vibrations (650–500 cm⁻¹).

- HRMS : Validate molecular ion [M+H]⁺ (theoretical m/z for C₉H₈BrFO₂: 261.963) .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for synthesizing this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model:

- Transition states : Identify energy barriers for esterification and competing side reactions (e.g., acid hydrolysis).

- Solvent effects : Compare reaction kinetics in polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) using COSMO-RS solvation models.

- Substituent effects : Evaluate electronic impacts of bromine/fluorine on aromatic ring reactivity via Fukui indices .

Q. What strategies mitigate halogen exchange during functionalization of this compound?

- Methodological Answer : Bromine-fluorine exchange under nucleophilic conditions (e.g., SNAr reactions) can be minimized by:

- Temperature control : Conduct reactions below 0°C to suppress undesired displacement.

- Protecting groups : Temporarily block the fluorine substituent with TMSCl before bromine substitution.

- Catalysis : Use Pd(0)/Cu(I) systems for selective cross-coupling (e.g., Suzuki-Miyaura) without disrupting halogens .

Q. How should researchers address contradictory data in crystallographic studies of this compound derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or space groups may arise from twinning or disorder. Steps include:

- Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and PART instructions for disordered atoms .

- Validation : Cross-check against Cambridge Structural Database (CSD) entries for similar compounds.

Q. Methodological Considerations Table

Properties

IUPAC Name |

ethyl 3-bromo-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVAAQDTTZNHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647233 | |

| Record name | Ethyl 3-bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23233-33-2 | |

| Record name | Benzoic acid, 3-bromo-4-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23233-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-bromo-4-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023233332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-bromo-4-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-bromo-4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.